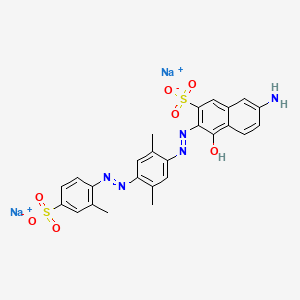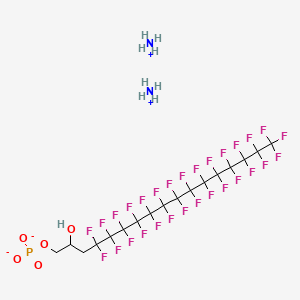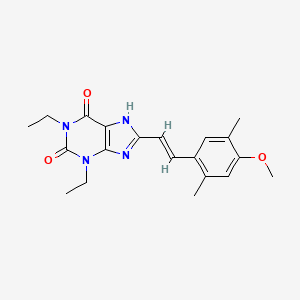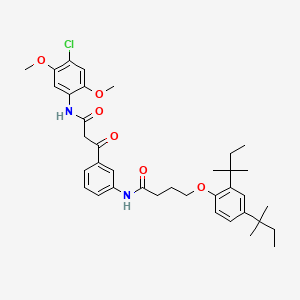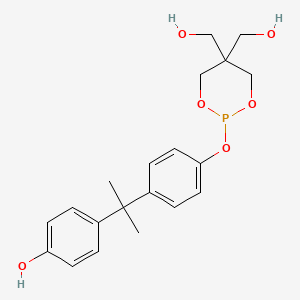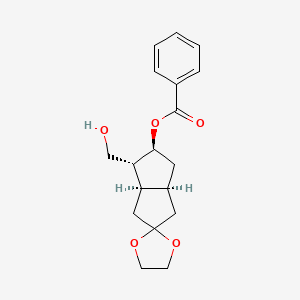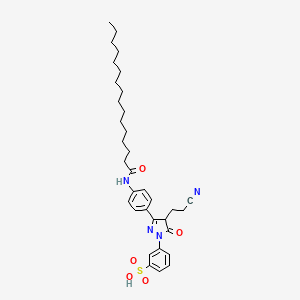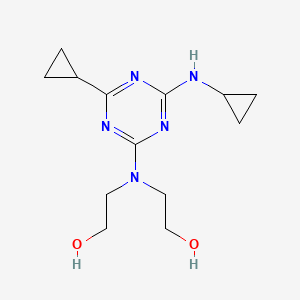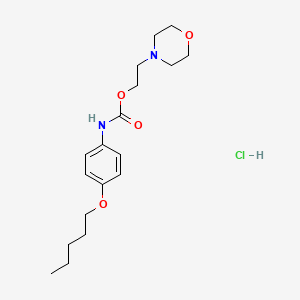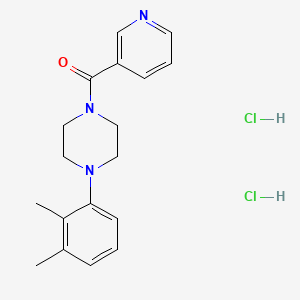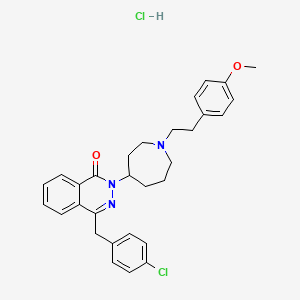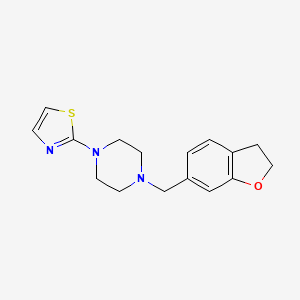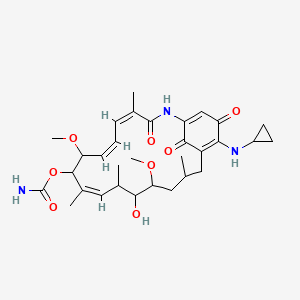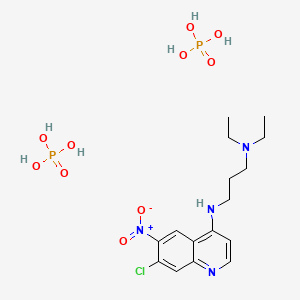
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate is a synthetic compound belonging to the quinoline family. This compound is known for its diverse applications in medicinal chemistry, particularly for its antimicrobial and antimalarial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .
Applications De Recherche Scientifique
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential antimalarial activity and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate involves its interaction with cellular components. It is believed to inhibit nucleic acid synthesis by intercalating into DNA, thereby disrupting the replication process . The compound also targets specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antimalarial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial properties.
Quinacrine: Known for its use as an antiprotozoal agent.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used in the treatment of autoimmune diseases.
Uniqueness
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate is unique due to its specific structural features, such as the nitro group and the diethylamino propyl side chain. These modifications enhance its biological activity and make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
102259-65-4 |
|---|---|
Formule moléculaire |
C16H27ClN4O10P2 |
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;phosphoric acid |
InChI |
InChI=1S/C16H21ClN4O2.2H3O4P/c1-3-20(4-2)9-5-7-18-14-6-8-19-15-11-13(17)16(21(22)23)10-12(14)15;2*1-5(2,3)4/h6,8,10-11H,3-5,7,9H2,1-2H3,(H,18,19);2*(H3,1,2,3,4) |
Clé InChI |
BOEXUUCLKBKHHY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


